18-Crown-6

概要

説明

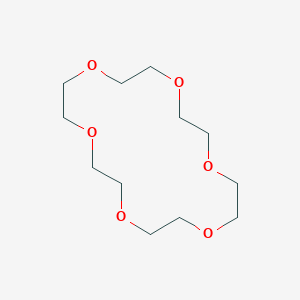

18-Crown-6, also known as this compound, is a crown ether with the chemical formula C₁₂H₂₄O₆. It is a white, hygroscopic crystalline solid with a low melting point. Crown ethers are a class of cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with various cations, especially potassium ions .

準備方法

18-Crown-6 can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the following steps :

Reactants: Triethylene glycol and triethylene glycol dichloride.

Conditions: Potassium hydroxide is used as a base.

:Reaction: (CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH→(CH2CH2O)6+2KCl+2H2O

Alternatively, it can be prepared by the oligomerization of ethylene oxide. The compound can be purified by distillation or recrystallization from hot acetonitrile .

化学反応の分析

Phase-Transfer Catalysis

18-Crown-6 acts as a phase-transfer catalyst (PTC) by solubilizing ionic reagents in organic solvents through cation complexation. This mechanism is critical in reactions involving potassium salts:

The crown ether sequesters , leaving anions (e.g., , ) "naked" and highly reactive .

Complexation with Cations

This compound forms stable complexes with cations, enabling unique reactivity:

-

Hydronium Ion (H3O+\text{H}_3\text{O}^+H3O+) : Forms upon reaction with HCl, producing ionic liquids .

-

Potassium Salts : Binds with in methanol, enabling dissolution of , , and in acetonitrile or benzene .

-

Rare Earth Metals : Facilitates isolation of complexes, critical for CO reduction to ynediolates (e.g., ) .

Acceleration of Substitution Reactions

By suppressing ion pairing, this compound enhances nucleophilic substitution rates:

-

Aromatic Substitution : Unactivated aryl halides react with nucleophiles (e.g., ) in the presence of catalytic this compound .

-

Base-Catalyzed Eliminations : Dehydrohalogenation rates increase due to free availability .

Oxidation and Reduction Reactions

-

Alkene Oxidation : -18-crown-6 in toluene oxidizes alkenes to diols or ketones without solvent decomposition .

-

Borohydride Reductions : -mediated reductions in aromatic solvents proceed smoothly with this compound, enhancing hydride delivery .

Comparative Reactivity

This compound outperforms other crown ethers in -specific applications due to its cavity size (2.6–3.2 Å). For instance:

This compound’s ability to modulate ionic reactivity has cemented its role in organic synthesis, catalysis, and materials science. Its applications span from industrial-scale oxidations to cutting-edge electride syntheses, underscoring its versatility in modern chemistry.

科学的研究の応用

Organic Synthesis

Phase Transfer Catalysis

18-Crown-6 is widely used as a phase transfer catalyst, facilitating the transfer of ions between aqueous and organic phases. This property enhances the solubility of otherwise insoluble salts in organic solvents. For instance, potassium permanganate can dissolve in benzene when this compound is present, allowing for oxidation reactions that would not occur otherwise .

Substitution Reactions

The compound accelerates nucleophilic substitution reactions by suppressing ion-pairing effects. For example, potassium acetate becomes a more potent nucleophile when complexed with this compound, leading to higher reaction rates and yields .

| Reaction Type | Example | Yield Improvement |

|---|---|---|

| Nucleophilic Substitution | Higher than without crown ether |

Analytical Chemistry

Ion Selective Electrodes

this compound is utilized in the development of ion-selective electrodes due to its selectivity for potassium ions. This application is crucial for measuring potassium concentrations in various samples, including biological fluids .

Complexation Studies

Research on the complexation of this compound with various metal ions has provided insights into its binding characteristics. For example, studies have demonstrated that this compound can form stable complexes with lithium and sodium ions, which can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography .

Material Science

Mechanochemical Applications

Recent studies have shown that the presence of this compound enhances the reactivity of potassium hydroxide in mechanochemical organic synthesis. In one case study, the Henry reaction was completed within ten minutes when this compound was used, showcasing its role in accelerating chemical processes .

| Application | Reaction Type | Time Required |

|---|---|---|

| Mechanochemical Synthesis | Henry Reaction | 10 minutes |

Biological Applications

Drug Delivery Systems

The unique properties of this compound have led to its exploration in drug delivery systems. Its ability to encapsulate cations can be leveraged to improve the solubility and bioavailability of certain pharmaceuticals .

Molecular Recognition

Studies have indicated that this compound can selectively form adducts with biological molecules, such as lysine-containing peptides. This ability has implications for understanding molecular recognition processes in biological systems .

Case Studies

-

Synthesis of Lanthanide Complexes

In a study involving rare earth amide reduction reactions, the use of this compound facilitated the isolation of lanthanide complexes that were not achievable with other ligands like cryptands. The faster crystallization rate observed with this compound was crucial for obtaining high-purity products . -

Electride Formation

The first electride salt examined by X-ray crystallography was synthesized using this compound, demonstrating its utility in materials science and solid-state chemistry .

作用機序

The primary mechanism of action of 18-Crown-6 involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the cation, facilitating various chemical reactions .

類似化合物との比較

Dibenzo-18-crown-6: Contains benzene rings attached to the crown ether structure, providing additional stability and specificity for certain cations.

15-Crown-5: A smaller crown ether with five oxygen atoms, which has a higher affinity for smaller cations like sodium.

12-Crown-4: An even smaller crown ether with four oxygen atoms, suitable for complexing with lithium ions.

18-Crown-6 is unique due to its optimal ring size for complexing with potassium ions, making it particularly useful in applications requiring selective potassium ion binding.

生物活性

18-Crown-6, a member of the crown ether family, is a cyclic polyether known for its ability to selectively bind cations due to its unique molecular structure. This compound has garnered attention not only for its chemical properties but also for its significant biological activities. This article explores the biological activity of this compound, highlighting its effects on various biological systems, its potential therapeutic applications, and relevant research findings.

Structure and Properties

This compound consists of a 6-membered ring with 18 total atoms, including 12 carbon and 6 oxygen atoms. Its structure allows it to form stable complexes with cations such as potassium () and sodium (), which is critical for its biological activity. The cavity size and hydrophilicity of the ether influence its interaction with ions and biological molecules.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor potential . A study evaluating various crown ethers found that di-tert-butyldicyclohexano-18-crown-6 showed significant cytotoxicity against several tumor cell lines, with IC50 values in the submicromolar range. The mechanism of action appears to involve disruption of potassium ion homeostasis, leading to cell cycle perturbations and apoptosis in cancer cells .

Table 1: Cytotoxicity of Crown Ethers Against Tumor Cells

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Di-tert-butyldicyclohexano-18-Crown-6 | A549 (Lung) | <0.5 |

| Di-tert-butyldibenzo-18-Crown-6 | MCF-7 (Breast) | ~2 |

| This compound | HeLa (Cervical) | Not specified |

Stabilization of Peptides

Another significant finding is the ability of this compound to stabilize peptides in solution. A study indicated that when oxytocin was dissolved in citrate/phosphate buffer at pH 4.5, the presence of this compound significantly enhanced the stability of oxytocin at elevated temperatures (40 °C and 50 °C). This stabilization effect was statistically significant, suggesting potential applications in drug formulation .

Table 2: Stability of Oxytocin in Presence of this compound

| Temperature (°C) | Concentration of this compound (% w/v) | Remaining Oxytocin (%) |

|---|---|---|

| 40 | 0 | X |

| 0.1 | Y | |

| 0.3 | Z | |

| 2.0 | A | |

| 50 | 0 | B |

| 0.1 | C | |

| 0.3 | D | |

| 2.0 | E |

Antimicrobial Activity

The antimicrobial properties of crown ethers have also been explored, particularly in their modified forms like diaza-crown ethers. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, enhancing the efficacy of traditional antibiotics such as rifampicin and tetracycline .

Ion Selectivity and Extraction Efficiency

The ion-selective properties of this compound have been utilized in various extraction processes. For instance, studies indicate that it can effectively extract cesium ions from aqueous solutions without requiring acidification, demonstrating its utility in analytical chemistry .

Table 3: Extraction Efficiency of Cesium Ions by Crown Ethers

| Solvent Type | Acidification Required? | Extraction Efficiency (%) |

|---|---|---|

| Conventional Solvent | Yes | Low |

| RTILs | No | High |

Case Studies

- Tumor Cell Growth Inhibition : A comprehensive study evaluated the effects of several crown ethers on tumor cell lines, revealing that structural modifications significantly impacted their cytotoxicity profiles.

- Peptide Stability Enhancement : Research focused on the role of crown ethers in stabilizing peptide structures under varying pH conditions, indicating a promising avenue for pharmaceutical applications.

- Antimicrobial Efficacy : Investigations into diaza-crown ethers highlighted their potential as antimicrobial agents, particularly in enhancing existing antibiotic therapies.

特性

IUPAC Name |

1,4,7,10,13,16-hexaoxacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZNGIUYQVAUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCOCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058626 | |

| Record name | 18-Crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, odorless, hygroscopic liquid soluble in water and most organic solvents; [Ullmann] White crystals; [MSDSonline] | |

| Record name | 18-Crown-6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000667 [mmHg] | |

| Record name | 18-Crown-6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17455-13-9 | |

| Record name | 18-Crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17455-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Crown-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Crown-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 18-Crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13,16-hexaoxacyclooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18-CROWN-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J177NC5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,4,7,10,13,16-hexaoxacyclooctadecane interact with metal ions?

A1: 1,4,7,10,13,16-Hexaoxacyclooctadecane exhibits a strong affinity for metal cations, particularly alkali metal ions like potassium (K+) and rubidium (Rb+). This interaction arises from the electrostatic attraction between the positively charged metal ion and the negatively charged oxygen atoms lining the cavity of the 18-crown-6 ring. [, , , ] The size of the metal ion plays a crucial role, with potassium ions showing optimal fit within the this compound cavity, leading to the formation of stable complexes. [, ]

Q2: Does the presence of other coordinating atoms in the macrocycle affect metal ion binding?

A2: Yes, incorporating other coordinating atoms like sulfur can impact metal ion binding. For instance, in 1,4,7,10,13-pentaoxa-16-thiacyclooctadecane, a related macrocycle with a sulfur atom, the strength of the interaction varies depending on the metal ion. Silver ions exhibit strong, partially covalent interactions with the sulfur, while potassium and rubidium ions show weaker interactions. []

Q3: Can the complexation of 1,4,7,10,13,16-hexaoxacyclooctadecane with metal ions influence the properties of the resulting compounds?

A3: Absolutely. The complexation significantly affects the solubility and reactivity of the metal ions. For example, the formation of complexes with this compound can enhance the solubility of metal salts in organic solvents, facilitating their use in various reactions. [] This property makes this compound a valuable tool in phase-transfer catalysis. [] Additionally, complexation can modify the redox properties of metal ions, as observed in the stepwise reduction of samarium (Sm) and ytterbium (Yb) in the presence of this compound. []

Q4: What is the molecular formula and weight of 1,4,7,10,13,16-hexaoxacyclooctadecane?

A4: The molecular formula is C12H24O6, and its molecular weight is 264.32 g/mol. []

Q5: What are the key structural features of 1,4,7,10,13,16-hexaoxacyclooctadecane?

A5: 1,4,7,10,13,16-Hexaoxacyclooctadecane is characterized by a 18-membered ring containing six oxygen atoms spaced evenly by ethylene units. [, ] This arrangement creates a cavity suitable for accommodating metal cations. The molecule exhibits conformational flexibility, adopting different shapes depending on its environment and the presence of guest molecules. [, , ] Common conformations observed in crystal structures include pseudo-D3d and C1 symmetries. [, , , , , ]

Q6: How is the structure of 1,4,7,10,13,16-hexaoxacyclooctadecane studied?

A6: Various techniques are employed to study its structure, including X-ray diffraction analysis, Raman spectroscopy, and infrared spectroscopy. [, , , , , , ] X-ray diffraction provides detailed information about the molecular conformation in the solid state, while Raman and infrared spectroscopy offer insights into vibrational modes and functional groups present in the molecule.

Q7: What are the applications of 1,4,7,10,13,16-hexaoxacyclooctadecane in catalysis?

A7: 1,4,7,10,13,16-Hexaoxacyclooctadecane is widely employed as a phase-transfer catalyst due to its ability to solubilize metal salts in organic solvents. This property enables reactions between water-soluble reagents and organic-soluble substrates that would otherwise be immiscible. [] For example, it is used in the synthesis of N,N-diethylaniline from aniline and bromoethane. [] Moreover, its complexation with metal ions can modify their reactivity, promoting specific reaction pathways.

Q8: How is computational chemistry used in research related to 1,4,7,10,13,16-hexaoxacyclooctadecane?

A8: Computational techniques, such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations, are valuable tools for studying this compound and its complexes. [, ] MD simulations provide insights into the dynamic behavior of this compound in solution and its interactions with solvents and other molecules. DFT calculations are used to determine energy minimized geometries, vibrational frequencies, and electronic properties of this compound and its complexes. []

Q9: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for 1,4,7,10,13,16-hexaoxacyclooctadecane and its derivatives?

A9: While QSAR models specifically for 1,4,7,10,13,16-hexaoxacyclooctadecane and its derivatives are not extensively reported in the provided research, the impact of structural modifications on the complexation properties of related macrocycles has been investigated. [] These studies provide valuable insights into the structure-activity relationship and guide the design of new macrocyclic ligands with tailored properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。